molecular formula C14H9Cl2N3O2 B11483754 4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11483754
M. Wt: 322.1 g/mol
InChI Key: TYUJYJIWFIKQBG-UHFFFAOYSA-N
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Description

4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the reaction of 3,4-dichlorophenol with appropriate reagents to form the intermediate 3,4-dichlorophenoxy compound. This intermediate is then reacted with a pyridine derivative under specific conditions to form the final oxadiazole product. Common reagents used in these reactions include triethylamine as a catalyst and ethanol as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,4-Dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
  • 2-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole
  • 3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine

Uniqueness

4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its specific oxadiazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H9Cl2N3O2

Molecular Weight

322.1 g/mol

IUPAC Name

5-[(3,4-dichlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C14H9Cl2N3O2/c15-11-2-1-10(7-12(11)16)20-8-13-18-14(19-21-13)9-3-5-17-6-4-9/h1-7H,8H2

InChI Key

TYUJYJIWFIKQBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC2=NC(=NO2)C3=CC=NC=C3)Cl)Cl

Origin of Product

United States

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